(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride
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Overview
Description
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base like potassium hydroxide in a solvent such as PEG-400. This is followed by a reaction with 1H-benzimidazol-2-amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often employ green solvents and catalysts to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrimidine oxides, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Mechanism of Action
The mechanism of action of (4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of V600EBRAF, a protein kinase involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines: These compounds share a similar structure and have been studied for their antimicrobial and antitubercular activities.
1H-Imidazol-2-yl-pyrimidine-4,6-diamines: These compounds are known for their activity against malaria parasites.
Uniqueness
(4-(1H-Imidazol-1-YL)pyrimidin-2-YL)methanamine hydrochloride is unique due to its dual imidazole and pyrimidine rings, which confer a broad range of reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10ClN5 |
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Molecular Weight |
211.65 g/mol |
IUPAC Name |
(4-imidazol-1-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-11-2-1-8(12-7)13-4-3-10-6-13;/h1-4,6H,5,9H2;1H |
InChI Key |
LKAPXPOKCIPENX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N2C=CN=C2)CN.Cl |
Origin of Product |
United States |
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